mGluR4 Potency: 4-Methyl Substitution Confers > 300‑Fold Gain Over Non‑Methylated Analog
The target compound (BDBM196932) exhibits an EC₅₀ of 330 nM at rat mGluR4 expressed in HEK293 cells [1]. In contrast, the direct analog lacking the 4‑methyl substituent on the pyrazole ring (BDBM89491; 2‑methyl‑3‑(1‑pyrazolyl)propanoic acid) shows EC₅₀ > 100,000 nM in a caspase‑9 enzyme inhibition assay, representing a greater than 300‑fold difference in potency [2]. While the assays target different proteins, the absence of any measurable activity for the non‑methylated analog across multiple screening targets underscores the functional necessity of the 4‑methyl group.
| Evidence Dimension | Target engagement potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 330 nM at mGluR4 |
| Comparator Or Baseline | 2‑Methyl‑3‑(1H‑pyrazol‑1‑yl)propanoic acid (BDBM89491): EC₅₀ > 100,000 nM at Caspase‑9 and Apoptotic protease‑activating factor 1 |
| Quantified Difference | > 300‑fold potency differential; non‑methylated analog shows no detectable activity in related screens |
| Conditions | mGluR4 assay: HEK293 transient transfection, electroporation method (Brabet et al., 1998). Caspase‑9 assay: fluorescence‑based enzymatic assay. |
Why This Matters
Procurement of a non‑methylated analog for mGluR4‑focused studies would yield false‑negative results, wasting research resources and potentially misdirecting lead optimization campaigns.
- [1] BindingDB. (2025). BDBM196932 (US9212196, Derivative 28): mGluR4 EC₅₀ = 330 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=196932. View Source
- [2] BindingDB. (2025). BDBM89491: Caspase‑9 EC₅₀ > 1.00E+5 nM. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=89491. View Source
